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An In-depth Technical Guide to (S)-2-Methylpiperidine Hydrochloride for Researchers and

Drug Development Professionals

Introduction: The Significance of Chiral Scaffolds
(S)-2-Methylpiperidine hydrochloride is a chiral heterocyclic amine salt that serves as a

crucial building block in modern medicinal chemistry and organic synthesis. As a derivative of

piperidine, a saturated six-membered nitrogenous heterocycle, it is a structural motif frequently

found in a vast array of natural products and pharmaceuticals. The introduction of a

stereocenter at the C2 position imparts chirality, a fundamental property in drug design, as

stereoisomers of a drug can exhibit significantly different pharmacological, pharmacokinetic,

and toxicological profiles. This guide provides a comprehensive overview of the physical,

chemical, and spectroscopic properties of (S)-2-Methylpiperidine hydrochloride, offering

field-proven insights for its application in research and development.

Part 1: Physicochemical and Stereochemical Profile
The hydrochloride salt form of (S)-2-Methylpiperidine enhances its stability and aqueous

solubility compared to the free base, making it more amenable to handling, formulation, and

biological testing.[1]
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A summary of the key physical and chemical properties is presented below. It is important to

note that while extensive data exists for the parent free base, specific experimental values for

the hydrochloride salt, such as the melting point, are not consistently reported in the literature.

In such cases, data from the free base or closely related analogs are provided for context.

Property Value Source(s)

CAS Number 205526-61-0 [2]

Molecular Formula C₆H₁₄ClN [2]

Molecular Weight 135.64 g/mol [2]

Appearance
White to off-white crystalline

solid (Expected)

Inferred from similar amine

hydrochlorides

Melting Point

Data not available. For

comparison, Piperidine HCl:

245-248 °C.

[No specific source found]

Boiling Point (Free Base) 117-121 °C

Solubility

High water solubility expected.

The free base is soluble in

water.

[1][3][4]

pKa (Conjugate Acid) 10.95 (of parent amine) [5]

Optical Activity (Free Base) [α]²⁰/D +35° (c = 3.5 in hexane)

SMILES C[C@@H]1NCCCC1.[H]Cl [2]

Stereochemistry and Conformational Insights
The (S)-configuration at the C2 position is critical for stereospecific interactions with biological

targets such as enzymes and receptors. The piperidine ring exists predominantly in a chair

conformation to minimize steric strain. For 2-methylpiperidine, two chair conformations are

possible: one with the methyl group in an equatorial position and one with it in an axial position.

The equatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial

interactions between the methyl group and the axial hydrogens on C4 and C6. The protonated
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nitrogen (N-H₂⁺) also has a conformational preference, which can influence the molecule's

overall shape and binding affinity. Understanding these conformational dynamics is paramount

for computational modeling and rational drug design.

Caption: Conformational equilibrium of the (S)-2-methylpiperidinium ion.

Part 2: Synthesis and Spectroscopic
Characterization
Synthesis and Purification Protocol
(S)-2-Methylpiperidine hydrochloride is typically prepared from its commercially available

free base, (S)-(+)-2-Methylpiperidine. The conversion is a straightforward acid-base reaction.

Protocol: Preparation of (S)-2-Methylpiperidine Hydrochloride

Dissolution: In a fume hood, dissolve (S)-(+)-2-Methylpiperidine (1.0 eq) in a minimal amount

of a suitable anhydrous solvent, such as diethyl ether or ethanol, in a round-bottom flask

equipped with a magnetic stir bar.

Acidification: Cool the solution in an ice bath (0 °C). Slowly add a solution of anhydrous

hydrogen chloride (1.05 eq) in the same solvent dropwise with vigorous stirring. Alternatively,

bubble anhydrous HCl gas through the solution.

Precipitation: The hydrochloride salt will precipitate out of the solution as a white solid.

Continue stirring in the ice bath for 30-60 minutes after the addition is complete to ensure full

precipitation.

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the

filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted

starting material.

Drying: Dry the resulting white crystalline solid under vacuum to remove residual solvent.

Store the final product in a desiccator over a drying agent.

Self-Validation: The protocol's integrity is maintained by using anhydrous conditions to prevent

the introduction of water, which could affect crystallinity, and by using a slight excess of HCl to
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ensure complete conversion of the free base. Purity can be initially assessed by melting point

determination and confirmed by spectroscopic analysis.

(S)-(+)-2-Methylpiperidine
(Free Base)

1. Dissolve in
Anhydrous Diethyl Ether

2. Cool to 0°C & Add
Anhydrous HCl Solution

3. Stir to Allow
Full Precipitation

4. Isolate via
Vacuum Filtration

5. Dry Under
Vacuum

(S)-2-Methylpiperidine HCl
(Crystalline Solid)

Click to download full resolution via product page

Caption: Workflow for the synthesis of (S)-2-Methylpiperidine hydrochloride.

Spectroscopic Characterization
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Spectroscopic analysis is essential for confirming the identity and purity of the synthesized

compound. The protonation of the nitrogen atom significantly influences the spectral data

compared to the free base.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Protonation of the amine nitrogen to form the ammonium salt causes a significant downfield

shift (deshielding) of the adjacent protons (α-protons) and carbons due to the inductive effect of

the positive charge.

Protocol: NMR Sample Preparation and Analysis

Sample Preparation: Accurately weigh 5-10 mg of (S)-2-Methylpiperidine hydrochloride
and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., D₂O, MeOD, or DMSO-

d₆) in a standard 5 mm NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field

spectrometer. Include a DEPT-135 experiment to aid in distinguishing CH, CH₂, and CH₃

signals.

Analysis: Integrate the ¹H NMR signals and assign the chemical shifts based on multiplicity,

integration, and correlation experiments (e.g., COSY, HSQC). The N-H protons are often

broad and may exchange with D₂O, causing their signal to disappear.

Expected NMR Data (in D₂O)
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Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)

CH₃ ~1.3 (d) ~19

C2-H ~3.3 (m) ~55

C3-H₂ ~1.8 (m), ~1.9 (m) ~29

C4-H₂ ~1.6 (m) ~22

C5-H₂ ~1.8 (m) ~23

C6-H₂ ~3.0 (m), ~3.4 (m) ~45

N-H₂⁺ 4.0 - 5.0 (broad) -

Note: Predicted shifts are estimates. Actual values may vary based on solvent and

concentration.

2. Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for confirming the formation of the ammonium salt.

Protocol: IR Spectrum Acquisition (ATR)

Sample Preparation: Place a small amount of the dry, crystalline (S)-2-Methylpiperidine
hydrochloride onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically

over a range of 4000-400 cm⁻¹.

Analysis: Identify the characteristic absorption bands.

The most telling feature in the IR spectrum of a secondary amine salt is the presence of a very

broad and strong absorption band for the N-H₂⁺ stretching vibrations, typically centered

between 3000 and 2700 cm⁻¹.[6] This often obscures the C-H stretching bands. Additionally, a

characteristic N-H₂⁺ bending (deformation) vibration appears in the 1620-1560 cm⁻¹ region.[7]

3. Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. Using a soft ionization technique like Electrospray Ionization (ESI) is ideal for

analyzing the salt.

Protocol: ESI-MS Analysis

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as

methanol or water/acetonitrile.

Data Acquisition: Infuse the sample into an ESI-equipped mass spectrometer operating in

positive ion mode. Acquire a full scan spectrum.

Analysis: The primary ion observed will be the protonated free base (the cation of the salt),

[C₆H₁₃N + H]⁺, with an expected m/z of 100.12. The hydrochloride itself is not observed.

Tandem MS (MS/MS) of this parent ion can be performed to study its fragmentation patterns,

which typically involve α-cleavage (loss of the methyl group) or ring-opening pathways.[8][9]

Part 3: Safety, Handling, and Storage
While specific safety data for the hydrochloride salt is limited, the data for the free base, (S)-

(+)-2-Methylpiperidine, should be used as a primary guide, with the understanding that the salt

is less volatile but still requires careful handling.

Hazard Profile (based on free base): The free base is a flammable liquid and vapor. It is

harmful if swallowed and causes skin irritation and serious eye irritation. It may also cause

respiratory irritation.[10]

Handling: Handle in a well-ventilated area or fume hood. Wear appropriate personal

protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab

coat. Avoid breathing dust.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep

away from incompatible materials such as strong oxidizing agents.[2]

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at

least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do

not induce vomiting and seek immediate medical advice.
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Conclusion
(S)-2-Methylpiperidine hydrochloride is a valuable chiral building block whose utility in drug

discovery is well-established. Its synthesis from the free base is straightforward, and its

structure can be unequivocally confirmed through standard spectroscopic techniques. A

thorough understanding of its physicochemical properties, conformational behavior, and

reactivity is essential for its effective application in the development of novel therapeutics. This

guide provides the foundational technical knowledge required for researchers and scientists to

confidently incorporate this important scaffold into their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Buy 4-(2-Methylpropyl)piperidine hydrochloride | 1019852-12-0 [smolecule.com]

2. chemscene.com [chemscene.com]

3. 2-Methylpiperidine | C6H13N | CID 7974 - PubChem [pubchem.ncbi.nlm.nih.gov]

4. 2-Methylpiperidine, 98+% | Fisher Scientific [fishersci.ca]

5. 2-Methylpiperidine | 109-05-7 [chemicalbook.com]

6. spectroscopyonline.com [spectroscopyonline.com]

7. researchgate.net [researchgate.net]

8. benchchem.com [benchchem.com]

9. repositorio.unesp.br [repositorio.unesp.br]

10. (S)-(+)-2-Methylpiperidine | C6H13N | CID 6427443 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [(S)-2-Methylpiperidine hydrochloride physical and
chemical properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1443951#s-2-methylpiperidine-hydrochloride-
physical-and-chemical-properties]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1443951?utm_src=pdf-body
https://www.benchchem.com/product/b1443951?utm_src=pdf-custom-synthesis
https://www.smolecule.com/products/s924594
https://www.chemscene.com/product/205526-61-0.html
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylpiperidine
https://www.fishersci.ca/shop/products/2-methylpiperidine-98-thermo-scientific/p-7043757
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0238447.htm
https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-v-amine-salts
https://www.researchgate.net/publication/237847755_The_infrared_spectra_of_secondary_amines_and_their_salts
https://www.benchchem.com/pdf/Application_Notes_Mass_Spectrometry_Fragmentation_of_Novel_Piperidine_Derivatives.pdf
https://repositorio.unesp.br/entities/publication/412584de-d6c8-4588-be45-59ec11649ea6
https://pubchem.ncbi.nlm.nih.gov/compound/S_-_-2-Methylpiperidine
https://pubchem.ncbi.nlm.nih.gov/compound/S_-_-2-Methylpiperidine
https://www.benchchem.com/product/b1443951#s-2-methylpiperidine-hydrochloride-physical-and-chemical-properties
https://www.benchchem.com/product/b1443951#s-2-methylpiperidine-hydrochloride-physical-and-chemical-properties
https://www.benchchem.com/product/b1443951#s-2-methylpiperidine-hydrochloride-physical-and-chemical-properties
https://www.benchchem.com/product/b1443951#s-2-methylpiperidine-hydrochloride-physical-and-chemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1443951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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